3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
“3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1955554-70-7 . It has a molecular weight of 209.67 . The compound is typically stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H15NO3.ClH/c1-12-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H" . This indicates the molecular structure of the compound.Scientific Research Applications
Antimicrobial Activity
The antimicrobial activity of various compounds, including pyridine derivatives, has been extensively studied. For instance, research involving the synthesis of pyridine derivatives has shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This suggests that derivatives of 3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride may also hold promise in this area.
Electrophilic Substitution and Reduction
The electrochemical behavior of substituents on a pyridine ring, including various functional groups, has been analyzed to understand their reduction mechanisms. These studies are essential for synthesizing and modifying pyridine derivatives, potentially including this compound, to enhance their chemical properties for various applications (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthesis of Complex Organic Structures
Research into the synthesis of complex organic structures, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, demonstrates the versatility of pyridine derivatives in constructing intricate molecular architectures. These methodologies could be adapted for synthesizing derivatives of this compound, potentially leading to novel compounds with unique properties (Bencková & Krutošíková, 1997).
Demethylation and Chemical Transformations
The use of pyridinium hydrochloride in demethylating compounds, as demonstrated in the demethylation of 4-Methoxyphenylbutyric Acid, highlights the chemical transformations possible with pyridine derivatives. Such reactions could be relevant for modifying this compound in pharmaceutical synthesis or other chemical applications (Schmid, Beck, Cronin, & Staszak, 2004).
Development of Antiinflammatory and Analgesic Agents
The synthesis and evaluation of pyrrolopyrrole derivatives for antiinflammatory and analgesic activity reveal the potential of pyridine-based compounds in medical applications. This research suggests that derivatives of this compound could be explored as candidates for developing new analgesic or antiinflammatory drugs (Muchowski et al., 1985).
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Pyrrolidine derivatives, including “3-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid hydrochloride”, have significant potential in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSJAONYZHSISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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